molecular formula C21H28O5 B12294526 2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde

2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde

Cat. No.: B12294526
M. Wt: 360.4 g/mol
InChI Key: JIELFMXLFHFDRT-UHFFFAOYSA-N
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Description

The compound 2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde is a steroid derivative characterized by a cyclopenta[a]phenanthrene core with hydroxyl, methyl, and oxoacetaldehyde substituents. This structural framework is common in corticosteroids and synthetic hormone analogs, where modifications to substituents significantly influence biological activity, solubility, and metabolic stability . Below, we systematically compare this compound with structurally related derivatives, emphasizing differences in functional groups, synthetic routes, physicochemical properties, and applications.

Properties

IUPAC Name

2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,11,14-16,18,24,26H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIELFMXLFHFDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)C=O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde involves multiple steps, starting from simpler steroidal precursors. The key steps include hydroxylation, oxidation, and aldol condensation reactions. The reaction conditions typically involve the use of strong oxidizing agents, such as potassium permanganate or chromium trioxide, and catalysts like palladium on carbon .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental reactions but optimized for large-scale production, including the use of automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, esters, and ethers, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with steroid hormone receptors. It binds to these receptors, modulating the expression of target genes involved in various physiological processes. The molecular pathways involved include the regulation of inflammatory responses, metabolic processes, and cellular growth .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds:

Prednisolone Acetate ():

  • Structure: Features a 2-oxoethyl acetate group at C17 and hydroxyl groups at C11 and C15.
  • Key Difference: Replaces the oxoacetaldehyde group with an acetate ester, enhancing lipophilicity and metabolic stability .

Gadolinium/Europium Complexes ():

  • Structure: Cyclopenta[a]phenanthrene core conjugated with triazole-linked gadolinium or europium chelates.
  • Key Difference: Metal coordination introduces imaging capabilities (e.g., MRI contrast agents), absent in the target compound .

Tixocortol Pivalate ():

  • Structure: Contains a 2-oxoethyl thioester (pivalate) group at C16.
  • Key Difference: Thioester group improves hydrolytic stability compared to the aldehyde in the target compound .

Pregnane Derivative (): Structure: Conjugated with butanedioic acid via an oxoethoxy linker.

Functional Group Impact:
  • Oxoacetaldehyde (Target Compound) : Provides reactive aldehyde and ketone groups, enabling hydrogen bonding and nucleophilic interactions. This contrasts with esters (e.g., prednisolone acetate) or metal complexes, which prioritize stability or imaging utility.
  • Hydroxyl Groups : The C11 and C17 hydroxyls are conserved in corticosteroids, critical for receptor binding .

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility Trends
Target Compound ~402.49* Dihydroxy, oxoacetaldehyde Moderate polarity, aqueous solubility limited by methyl groups.
Prednisolone Acetate 462.62 Acetate, hydroxyl High lipophilicity due to acetate.
Gadolinium Complex (3a) 1049.41 Triazole, gadolinium Water-soluble for imaging applications.
Tixocortol Pivalate 462.62 Thioester, hydroxyl Enhanced stability in acidic environments.

*Calculated based on and analogous structures.

Crystallographic and Electrostatic Properties

  • Target Compound : Likely exhibits distinct electron density profiles due to the oxoacetaldehyde group, influencing crystal packing and stability.
  • Prednisolone Acetate : Multipolar atom modeling (ELMAM2) reveals detailed electrostatic interactions, critical for understanding corticosteroid-receptor binding .
  • Tixocortol Pivalate : Thioester group alters intermolecular interactions compared to acetate or aldehyde derivatives .

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